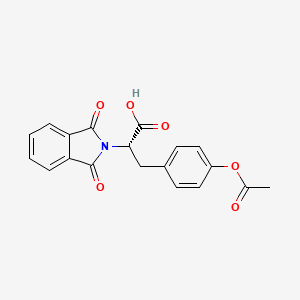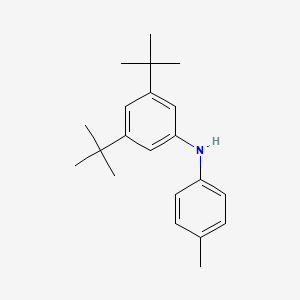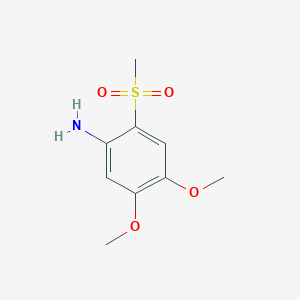
4,5-Dimethoxy-2-(methylsulfonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethoxy-2-(methylsulfonyl)aniline is a chemical compound with the following structure:
C9H13NO2S
It features two methoxy (–OCH₃) groups and a methylsulfonyl (–SO₂CH₃) group attached to an aniline ring. Anilines are aromatic compounds containing an amino group (–NH₂) directly bonded to a benzene ring. This compound exhibits interesting properties due to its functional groups.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of 4,5-dimethoxy-2-(methylsulfonyl)aniline. One common method involves the Suzuki–Miyaura coupling reaction, which forms carbon–carbon bonds. In this process, an arylboronic acid or boronate ester reacts with an aryl halide (such as bromide or chloride) in the presence of a palladium catalyst. The methylsulfonyl group can be introduced during this coupling step .
Industrial Production: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for synthesizing this compound. Optimization of reaction conditions, choice of boron reagents, and catalyst selection play crucial roles in achieving high yields.
Analyse Chemischer Reaktionen
4,5-Dimethoxy-2-(methylsulfonyl)aniline can undergo various reactions:
Oxidation: The methoxy groups can be oxidized to hydroxy groups (–OH) under appropriate conditions.
Reduction: Reduction of the sulfonyl group (–SO₂CH₃) can yield the corresponding sulfide (–SCH₃).
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents: Boron reagents (e.g., arylboronic acids), halogens (e.g., bromine), and reducing agents (e.g., sodium borohydride).
Major Products: The specific products depend on reaction conditions and substituents present.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethoxy-2-(methylsulfonyl)aniline finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Organic Synthesis: It serves as a building block for more complex molecules.
Materials Science: Its functional groups make it useful for designing new materials.
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
Vergleich Mit ähnlichen Verbindungen
While 4,5-Dimethoxy-2-(methylsulfonyl)aniline is relatively unique, similar compounds include 2,4-dimethyl-5-(methylsulfonyl)aniline . These related structures share some features but differ in substituents or positions.
Eigenschaften
Molekularformel |
C9H13NO4S |
|---|---|
Molekulargewicht |
231.27 g/mol |
IUPAC-Name |
4,5-dimethoxy-2-methylsulfonylaniline |
InChI |
InChI=1S/C9H13NO4S/c1-13-7-4-6(10)9(15(3,11)12)5-8(7)14-2/h4-5H,10H2,1-3H3 |
InChI-Schlüssel |
RPZPWSALHIPPFA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)N)S(=O)(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


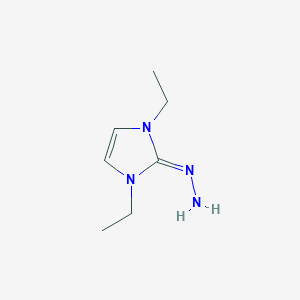
![tert-Butyl 3-(methylamino)-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate](/img/structure/B12828425.png)
![(2R,4R)-Methyl 4-((((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)thio)piperidine-2-carboxylate](/img/structure/B12828431.png)

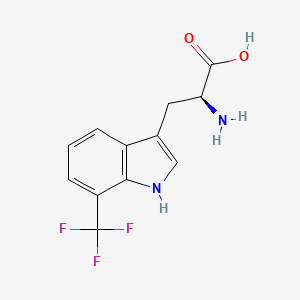
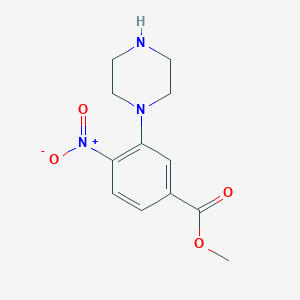
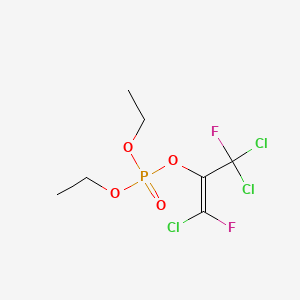

![2-(3,4,5-Trimethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12828469.png)
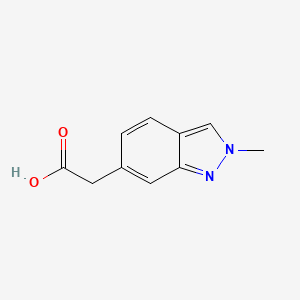
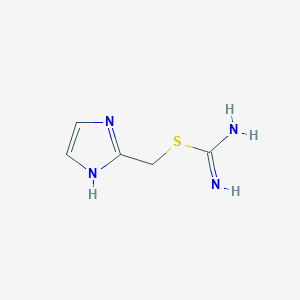
![2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B12828487.png)
